Parecoxib-D3

Bioanalysis LC-MS/MS Matrix Effect

Parecoxib-D3 is the definitive SIL internal standard for LC-MS/MS quantification of parecoxib and valdecoxib. Unlike non-deuterated analogs (e.g., celecoxib) that exhibit chromatographic separation and differential matrix effects, Parecoxib-D3 incorporates three deuterium atoms at the isoxazole methyl position, ensuring co-elution with the target analyte and reliable matrix effect compensation. Supplied as a neat reference material with ≥99.0% HPLC purity, 98.7 atom% D isotopic enrichment, and a comprehensive Certificate of Analysis. Essential for GLP-compliant bioanalytical method validation, routine QC, and cross-study data harmonization across diverse biological matrices.

Molecular Formula C19H18N2O4S
Molecular Weight 373.4 g/mol
Cat. No. B12413998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParecoxib-D3
Molecular FormulaC19H18N2O4S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
InChIInChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)/i2D3
InChIKeyTZRHLKRLEZJVIJ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parecoxib-D3: Deuterated Reference Standard for LC-MS/MS Quantification and Traceable Calibration


Parecoxib-D3 is a stable isotopically labeled (SIL) analogue of the COX-2 selective inhibitor and injectable prodrug parecoxib [1]. The compound is distinguished by the incorporation of three deuterium atoms at the methyl position of its isoxazole ring, with the chemical designation 4-(5-Methyl-D3-3-phenyl-isoxazol-4-yl)-N-propionyl-benzenesulfonamide (molecular formula C19H15D3N2O4S, molecular weight 373.45 g/mol) . This site-specific deuteration creates a nominal mass shift of +3 Da relative to the unlabeled parecoxib (m/z 369.0) [2], establishing Parecoxib-D3 as a co-eluting internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The compound is supplied as a neat reference material with documented lot traceability and comprehensive Certificate of Analysis, intended for use in analytical method development, method validation, and routine quality control applications [3][4].

Parecoxib-D3: The Inadequacy of Non-Deuterated or Heterologous Internal Standards for Parecoxib Bioanalysis


In LC-MS/MS quantification of parecoxib and its active metabolite valdecoxib, using a non-deuterated structural analog such as celecoxib as an internal standard introduces substantial analytical uncertainty. While celecoxib is chemically related and has been employed as an IS in parecoxib assays [1], it does not co-elute with the target analytes due to its distinct chromatographic behavior (retention times: parecoxib ~1.85 min, valdecoxib ~2.10 min, celecoxib IS ~2.46 min under typical UPLC conditions) [2]. This chromatographic separation means that celecoxib experiences a different degree of ion suppression or enhancement from the biological matrix relative to parecoxib and valdecoxib, a phenomenon termed differential matrix effect [3]. Consequently, the analyte-to-IS peak area ratio may vary across sample lots, compromising accuracy and precision. While deuterated internal standards like Parecoxib-D3 are designed to co-elute with the target analyte, mitigating this risk, it is critical to note that even deuterated ISs are not universally interchangeable. Deuterium isotope effects can sometimes cause subtle retention time shifts, and the potential for differential matrix effects or deuterium-hydrogen back-exchange must be rigorously evaluated during method validation to ensure reliable quantification [4][5]. Thus, generic substitution without verifying co-elution and equivalent matrix effect compensation undermines the quantitative integrity of the analytical method.

Parecoxib-D3: Quantifiable Differentiators vs. Non-Deuterated IS for LC-MS/MS Method Performance


Parecoxib-D3: Differential Matrix Effect Mitigation Compared to Celecoxib Internal Standard

The use of a non-deuterated internal standard, such as celecoxib, in parecoxib assays introduces significant variability due to differential matrix effects. In a validated UPLC-MS/MS method for beagle plasma, the internal standard celecoxib (retention time ~2.46 min) did not co-elute with the target analytes parecoxib (~1.85 min) and valdecoxib (~2.10 min) [1]. This chromatographic separation exposes the internal standard to a different region of the ion suppression/enhancement profile within the elution window [2]. Consequently, the matrix effect values for parecoxib and valdecoxib in this assay, while within the acceptable range of 86.4%–99.5%, reflect compensation by a heterologous IS that may not fully correct for sample-to-sample variability in complex biological matrices [1]. In contrast, a deuterated internal standard like Parecoxib-D3 is designed to co-elute with the target analyte, thereby experiencing the identical matrix environment and providing a more robust correction for ion suppression or enhancement, which is essential for achieving the high accuracy (RE -1.38% to 1.96%) and precision (RSD 1.36%–5.91%) reported in optimized parecoxib methods [1].

Bioanalysis LC-MS/MS Matrix Effect

Parecoxib-D3: Isotopic Purity and Overall Purity Specifications for Reliable Quantification

The quantitative reliability of a deuterated internal standard is fundamentally dependent on its isotopic enrichment and chemical purity. Parecoxib-D3 from WITEGA Laboratorien Berlin-Adlershof GmbH is supplied with a specified isotopic purity of 98.7 atom% D, as determined by 1H NMR, and an overall HPLC purity of > 99.0% . This high level of isotopic enrichment ensures that the contribution of the unlabeled analyte (m/z 369.0) to the internal standard channel (m/z 372.0) is negligible (<1.3%), which is critical for maintaining the linearity of calibration curves at low concentrations and for accurate back-calculation of quality control samples [1]. The high overall chemical purity minimizes the presence of structurally related impurities that could interfere with analyte detection or cause ion suppression. While other vendors offer Parecoxib-D3 with an HPLC assay of min. 98% , the combination of >99.0% overall purity and precisely defined isotopic enrichment (98.7 atom% D) provides a higher degree of confidence for method validation in regulated bioanalytical environments.

Reference Material Analytical Chemistry Quality Control

Parecoxib-D3: Targeted Deuteration for Minimized Deuterium-Hydrogen Back-Exchange vs. Multi-Deuterated Analogs

A critical, yet often overlooked, factor in the long-term performance of a deuterated internal standard is its susceptibility to deuterium-hydrogen back-exchange, which can alter its effective mass and compromise quantification [1]. The specific chemical placement of deuterium atoms significantly influences this stability. Parecoxib-D3 is selectively deuterated at the methyl group of the isoxazole ring . This location, a carbon-bound aliphatic position, is generally considered non-exchangeable under standard sample preparation and analytical conditions (e.g., neutral pH, organic solvents) [1]. In contrast, deuterated internal standards with labels at acidic or basic positions (e.g., on heteroatoms like O-D or N-D, or at alpha positions to carbonyls) are known to undergo back-exchange in protic solvents [1]. A documented case with a d5-5-HIAA internal standard demonstrated a loss of three deuterium atoms when reconstituted in 0.1 M HCl, leading to a change in the monitored mass transition and a positive analytical bias [1]. The targeted -CD3 deuteration in Parecoxib-D3 avoids these labile positions, contributing to greater long-term stability and lot-to-lot consistency compared to deuterated analogs with less stable labeling patterns (e.g., Parecoxib-d5, which incorporates additional deuterium atoms at unspecified or potentially labile sites on the propionamide side chain) [2].

LC-MS/MS Method Robustness Isotope Stability

Parecoxib-D3: Targeted Research and Industrial Applications for Quantifiable Performance


Validated Quantification of Parecoxib in Complex Biological Matrices for Pharmacokinetic/Pharmacodynamic Studies

For preclinical and clinical pharmacokinetic studies requiring the precise measurement of parecoxib and its active metabolite valdecoxib in plasma or tissue, Parecoxib-D3 is the internal standard of choice. Its design for co-elution with the target analyte ensures accurate correction for matrix effects, which is essential given the high protein binding of valdecoxib and the potential for variable matrix suppression in samples from different physiological states [1][2]. The high isotopic and chemical purity of the reference standard from select vendors directly supports the development of methods with wide dynamic ranges (e.g., 5–4000 ng/mL) and stringent accuracy and precision criteria as outlined in regulatory bioanalytical method validation guidelines [3].

Regulated Bioanalysis and GLP-Compliant Studies Requiring Full Traceability and Long-Term Consistency

In GLP-compliant toxicology and pharmacology studies, the traceability and consistency of analytical standards are paramount. Parecoxib-D3 from suppliers providing comprehensive Certificates of Analysis, including specific values for isotopic enrichment (e.g., 98.7 atom% D) and overall purity (e.g., >99.0%), meets these stringent documentation requirements . The demonstrated stability of its -CD3 label against back-exchange ensures that calibration curves and quality control samples remain valid over extended analytical runs and throughout the shelf life of the reference material, a critical factor for multi-year studies and cross-study data comparisons [4].

Method Development and Cross-Validation for Parecoxib Assays in Novel Matrices

When extending parecoxib assays to new biological matrices (e.g., cerebrospinal fluid, tissue homogenates) or when transferring methods between laboratories, the use of a highly characterized deuterated internal standard like Parecoxib-D3 is essential for assessing matrix effects and recovery. Its consistent performance allows for the systematic comparison of matrix factors across different sample types and ensures method ruggedness. The availability of this compound with precise specifications enables reliable cross-validation of analytical methods, a key requirement for advancing drug candidates through the development pipeline [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parecoxib-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.